
6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Studies
The synthesis and evaluation of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have shown promising results in the study of apamin-sensitive Ca2+-activated K+ channels. These derivatives, including variations like 6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine, exhibit significant affinity for apamin-sensitive binding sites, indicating potential applications in neurological research. Notably, certain structural modifications, such as the introduction of methoxy groups and varying the moiety at the C-1 position, have been found to enhance affinity, suggesting a nuanced approach to optimizing ligand interactions with these channels (Graulich et al., 2006).
Anticancer Applications
Research into 4-anilinoquinazolines, closely related to 6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine, has yielded potent inducers of apoptosis, underlining the compound's potential as an anticancer agent. Specifically, modifications leading to the identification of compounds with enhanced blood-brain barrier penetration and efficacy in cancer models highlight the therapeutic promise of these derivatives in oncology (Sirisoma et al., 2009).
Synthetic Methodology Advancements
The conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide showcases an innovative approach to the asymmetric synthesis of complex molecules, including quinoline derivatives. This methodology offers a high degree of diastereoselectivity, demonstrating the compound's utility in facilitating the synthesis of pharmacologically relevant structures (Bentley et al., 2011).
Structural and Functional Analyses
The study of Schiff bases derived from 1,3,4-thiadiazole compounds provides insight into the structural and functional versatility of quinoline derivatives. These compounds exhibit a range of biological activities, including antimicrobial properties and DNA protective abilities, suggesting their potential in developing new therapeutic agents (Gür et al., 2020).
Fluorescence and Sensing Applications
Research into fluorophore analogues of Zinquin, involving derivatives like 6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine, has expanded our understanding of fluorescent probes for metal ions. These studies not only contribute to the development of new sensing materials but also enhance our comprehension of the fluorescence mechanisms and their applications in bioimaging and analytical chemistry (Kimber et al., 2003).
Eigenschaften
IUPAC Name |
6-methoxy-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-4-8-19(9-5-17)15-27-25-22-14-20(30-3)10-13-23(22)26-16-24(25)31(28,29)21-11-6-18(2)7-12-21/h4-14,16H,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWPNNFIGSHJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)
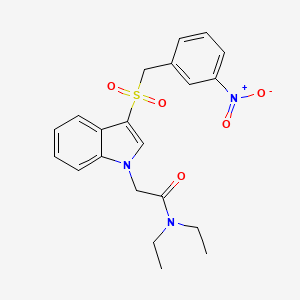
![N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2920571.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2920573.png)
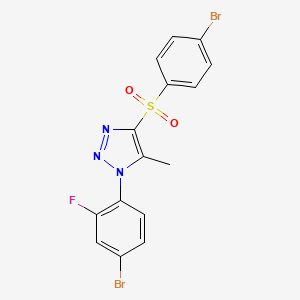
![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)
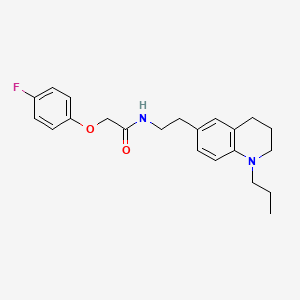
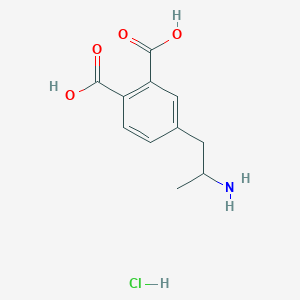
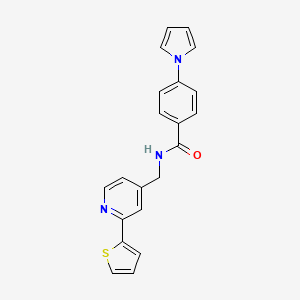
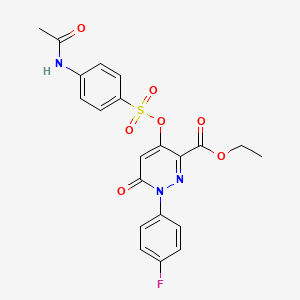
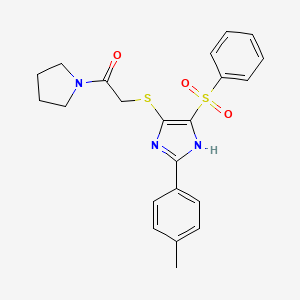

![N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2920591.png)